

Application Note: 4-Ethynyl-2-methylaniline in Click Chemistry & Bioconjugation

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Compound of Interest

Compound Name: 4-Ethynyl-2-methylaniline

CAS No.: 146141-31-3

Cat. No.: B583632

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Introduction & Strategic Utility

4-Ethynyl-2-methylaniline is a high-value bifunctional building block extensively used in medicinal chemistry and chemical biology. Its structural rigidity, provided by the toluene core, combined with two orthogonal reactive handles—a primary aniline and a terminal alkyne—makes it an ideal "lynchpin" for fragment-based drug discovery (FBDD), PROTAC linker synthesis, and antibody-drug conjugates (ADCs).

Core Applications

- **Kinase Inhibitor Synthesis:** The 4-ethynylaniline motif is a pharmacophore found in EGFR inhibitors (e.g., Erlotinib derivatives), where the alkyne engages in pi-stacking or covalent trapping.
- **Orthogonal Bioconjugation:** The compound allows for sequential functionalization. The aniline can be derivatized via amide coupling or reductive amination, while the alkyne remains inert until activated for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- **DNA-Encoded Libraries (DEL):** Used as a rigid spacer to display pharmacophores with defined orientation.

Chemical Compatibility & Handling

Physicochemical Properties

Property	Description
Solubility	Soluble in DMSO, DMF, MeOH, DCM. Sparingly soluble in water (<1 mM).
Stability	Stable under ambient conditions. Protect from light and oxidation. Store at 2–8°C.
Reactivity Profile	Amine: Nucleophilic; susceptible to oxidation; ready for acylation/alkylation. Alkyne: Electrophilic (in CuAAC); susceptible to Sonogashira coupling.

Handling Precautions

- **Oxidation Risk:** The aniline group can oxidize to colored impurities (azo/nitro compounds) upon prolonged air exposure. Store under inert gas (Argon/Nitrogen).
- **Copper Chelation:** While the aniline is a weak ligand, high concentrations can competitively chelate Cu(I) catalysts. Use of accelerating ligands (e.g., TBTA, THPTA) is mandatory to maintain catalytic turnover.

Experimental Protocols

Workflow A: The "Amide-First" Strategy (Recommended)

Use this workflow when attaching the linker to a drug scaffold or protein via the amine, followed by a click reaction to a reporter tag or surface.

Step 1: Amide Coupling (Aniline Functionalization)

Objective: Capping the aniline with a carboxylic acid derivative (Drug-COOH).

- **Dissolution:** Dissolve 1.0 equiv of Drug-COOH and 1.2 equiv of HATU in anhydrous DMF (0.1 M concentration).
- **Activation:** Add 2.5 equiv of DIPEA. Stir for 5 minutes at RT to activate the acid.

- Addition: Add 1.0 equiv of **4-Ethynyl-2-methylaniline**.
- Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the aniline (M+H = 132.1).
- Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.
 - Note: If the product contains sensitive groups, purify via Flash Chromatography (Hexane/EtOAc).

Step 2: CuAAC Click Reaction

Objective: Reacting the pendant alkyne with an Azide-Tag.^[1]

- Preparation: Dissolve the Amide-Alkyne intermediate (from Step 1) in DMSO/t-BuOH (1:1) to a final concentration of 10 mM.
- Reagents: Add 1.2 equiv of Azide-Tag (e.g., Azide-Fluor 488).
- Catalyst Cocktail (Prepare Fresh):
 - Mix CuSO₄ (5 equiv relative to alkyne) and THPTA Ligand (10 equiv) in water.
 - Add Sodium Ascorbate (20 equiv) to reduce Cu(II) to Cu(I). The solution should turn colorless/pale yellow.
- Initiation: Add the Catalyst Cocktail to the reaction mixture (typically 5–10 mol% Cu loading relative to substrate).
- Incubation: Stir at RT for 1–2 hours in the dark.
- Quenching: Add EDTA (50 mM final) to chelate copper.
- Purification: HPLC or precipitation.

Workflow B: The "Click-First" Strategy

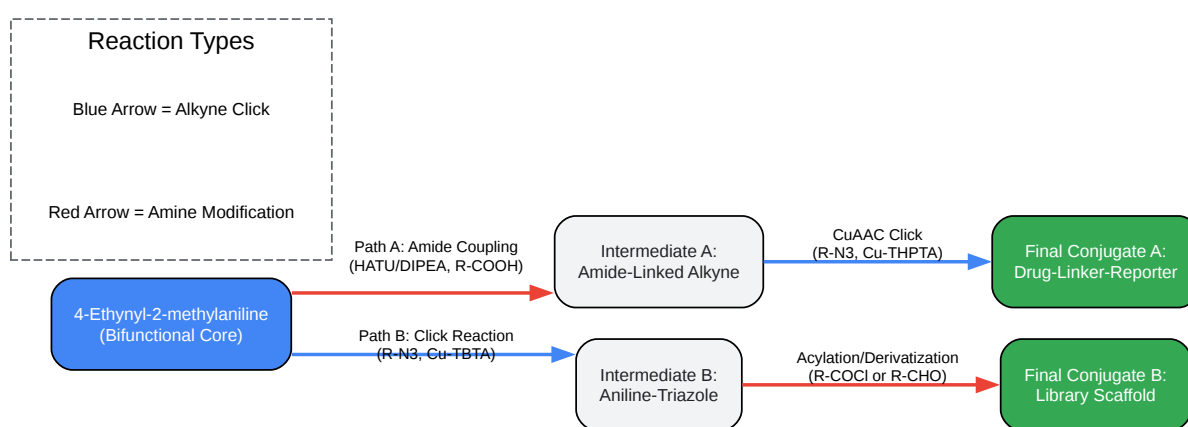
Use this workflow when constructing a library of anilines for subsequent diversification.

Critical Note: The free aniline is compatible with CuAAC, but the resulting triazole product may alter the pKa and nucleophilicity of the aniline.

- Reaction: Mix **4-Ethynyl-2-methylaniline** (1.0 equiv) and R-Azide (1.0 equiv) in t-BuOH/H₂O (1:1).
- Catalysis: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).
 - Expert Tip: Use TBTA ligand (5 mol%) to prevent aniline oxidation and accelerate the reaction.
- Monitoring: React for 4–16 hours. The aniline nitrogen generally does not interfere with the triazole formation if Cu is sufficient.
- Isolation: Extract with DCM. The free aniline product is now ready for acylation (see Workflow A, Step 1).

Visualizing the Workflows

The following diagram illustrates the orthogonal pathways available for this compound.



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Figure 1: Orthogonal synthetic pathways for **4-Ethynyl-2-methylaniline**. Path A is preferred for bioconjugation to minimize copper exposure to sensitive payloads.

Troubleshooting & Optimization (Expert Insights)

Issue: Low Click Reaction Yield

- Cause: Copper poisoning by the aniline or oxidation of the catalyst.
- Solution: Increase the Ligand:Copper ratio to 5:1. Use THPTA instead of TBTA for aqueous solubility. Degas solvents to remove dissolved oxygen.

Issue: Aniline "Browning" (Oxidation)

- Cause: Free anilines are electron-rich and prone to air oxidation, especially in the presence of transition metals (Cu).
- Solution: Perform the "Amide-First" workflow (Path A). Converting the aniline to an amide withdraws electron density, stabilizing the ring against oxidation during the subsequent copper-catalyzed step.

Issue: Incomplete Amide Coupling

- Cause: Steric hindrance from the ortho-methyl group.
- Solution: The methyl group at position 2 creates steric bulk. Switch from HATU to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the highly reactive acid chloride in situ, or heat the reaction to 50°C.

References

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Sources

- 1. Click Chemistry in Drug Discovery [sigmaaldrich.com]
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